4-((2,4-difluorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
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Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety . Naphthyridines are compounds containing a naphthyridine, which is a two ring system made up of two benzene rings joint together by a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-aminothiazoles have been synthesized and characterized . The synthesis of these compounds often involves reactions with aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Similar compounds such as 2-amino-4-(2,4-difluorophenyl)thiazole have been characterized by FTIR and NMR .Scientific Research Applications
Antibacterial Agents
Several studies have investigated derivatives of naphthyridine compounds, highlighting their significant antibacterial activities. For instance, compounds synthesized with modifications at the 7-position of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibited potent in vitro and in vivo antibacterial properties, suggesting their potential as antibacterial agents against a wide range of bacterial pathogens (Egawa et al., 1984), (Chu et al., 1986). Specifically, these studies demonstrate the structure-activity relationships critical for antibacterial efficacy, underscoring the importance of substituents at specific positions on the naphthyridine scaffold for enhancing antibacterial potency.
Chemical Synthesis and Modifications
Research has also explored the synthesis of naphthyridine derivatives and their applications in chemical synthesis. A novel method for synthesizing highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives through a one-pot, four-component reaction showcases the versatility of these compounds in organic synthesis (Shaabani et al., 2009). This highlights the naphthyridine scaffold's utility in generating diverse molecular architectures, which could be useful in various chemical and pharmaceutical applications.
Photophysical Studies
Some derivatives have been explored for their photophysical properties, indicating their potential use in developing fluorescent probes or materials with unique optical properties. For example, studies on fluorescent labeling of α-amino acids using naphthyridine derivatives reveal their capacity for serving as functional probes in biochemical and materials science research (Frade et al., 2007).
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-17-9-7-13(21)10-16(17)22/h6-11H,4-5H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVUDSKHMBAVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)F)F)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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